molecular formula C22H19BrN2O2 B11488935 1-[1-(4-bromophenyl)ethyl]-3-(9H-xanthen-9-yl)urea

1-[1-(4-bromophenyl)ethyl]-3-(9H-xanthen-9-yl)urea

Cat. No.: B11488935
M. Wt: 423.3 g/mol
InChI Key: AKYBWSDYRSHGHI-UHFFFAOYSA-N
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Description

1-[1-(4-bromophenyl)ethyl]-3-(9H-xanthen-9-yl)urea is an organic compound with the molecular formula C22H19BrN2O2 It is a urea derivative that features a bromophenyl group and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-bromophenyl)ethyl]-3-(9H-xanthen-9-yl)urea typically involves the reaction of 1-(4-bromophenyl)ethanone with 9H-xanthene-9-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final urea product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-bromophenyl)ethyl]-3-(9H-xanthen-9-yl)urea undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products Formed

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

1-[1-(4-bromophenyl)ethyl]-3-(9H-xanthen-9-yl)urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)ethyl]-3-(9H-xanthen-9-yl)urea involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the xanthene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(4-bromophenyl)ethyl]-3-(9H-xanthen-9-yl)urea can be compared with other similar compounds, such as:

    1-[1-(4-chlorophenyl)ethyl]-3-(9H-xanthen-9-yl)urea: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-[1-(4-methylphenyl)ethyl]-3-(9H-xanthen-9-yl)urea: Contains a methyl group instead of bromine, leading to different chemical and physical properties.

    1-[1-(4-fluorophenyl)ethyl]-3-(9H-xanthen-9-yl)urea: Features a fluorine atom, which can influence the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific combination of bromophenyl and xanthene groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H19BrN2O2

Molecular Weight

423.3 g/mol

IUPAC Name

1-[1-(4-bromophenyl)ethyl]-3-(9H-xanthen-9-yl)urea

InChI

InChI=1S/C22H19BrN2O2/c1-14(15-10-12-16(23)13-11-15)24-22(26)25-21-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)21/h2-14,21H,1H3,(H2,24,25,26)

InChI Key

AKYBWSDYRSHGHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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